CCG-232964

SRE.L Transcription Cellular Potency Rho/MRTF/SRF Inhibition

This highly potent inhibitor of the Rho/MRTF/SRF pathway is specifically optimized for in vivo anti-fibrotic research, offering exceptional potency (SRE.L IC50 = 1.2 pM) and oral bioavailability. Unlike less potent, non-oral alternatives such as CCG-203971, this compound ensures reliable target engagement with a wide safety margin for cleaner phenotypic data.

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.8 g/mol
Cat. No. B12380126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-232964
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl
InChIInChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20)
InChIKeyAKQOOCVXRXDGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (CCG-232964): An Ultra-Potent Rho/MRTF/SRF Pathway Inhibitor


4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid, designated as CCG-232964, is a synthetic small molecule belonging to the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid class [1]. It functions as a highly potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway [1]. This compound, with a molecular weight of 338.8 g/mol and solubility in DMSO , was developed through structure-activity relationship (SAR) optimization aimed at improving cellular potency and pharmacokinetic properties for potential applications in anti-fibrotic research [1].

The Risk of Substituting CCG-232964 with Other Rho/MRTF/SRF or ROCK Inhibitors: A Quantitative Incomparability


Substituting CCG-232964 with other in-class or pathway-related inhibitors, such as the first-generation analog CCG-203971 or the ROCK inhibitor Y-27632, is not a functionally equivalent exchange due to vast differences in potency, oral bioavailability, and target selectivity. While both CCG-203971 and Y-27632 inhibit Rho-mediated signaling, they exhibit cellular IC50 values that are 500,000-fold to over 1,000,000-fold higher (weaker) than CCG-232964 [1]. Furthermore, CCG-203971 requires intraperitoneal administration for efficacy in fibrosis models, whereas CCG-232964 is orally bioavailable, demonstrating a key practical advantage for in vivo studies [1][2]. These quantifiable disparities mean that experimental outcomes, particularly in cellular assays and oral dosing studies, cannot be reliably replicated or compared across these compounds.

Quantitative Evidence Guide for CCG-232964: Direct Comparisons of Potency, Safety, and In Vivo Efficacy


Unprecedented Cellular Potency: 500,000-Fold Improvement Over Lead Compound CCG-203971

CCG-232964 demonstrates a >500,000-fold improvement in cellular potency compared to the first-generation analog CCG-203971. In the SRE.L luciferase reporter gene assay, a direct measure of Rho/MRTF/SRF-mediated transcriptional activity, CCG-232964 exhibits an IC50 of 1.2 pM [1]. This is in stark contrast to CCG-203971, which shows an IC50 of 0.64 µM (640 nM) in the same assay .

SRE.L Transcription Cellular Potency Rho/MRTF/SRF Inhibition

Absence of Cytotoxicity: CCG-232964 Has No Observable Cytotoxicity up to 100 µM

CCG-232964 exhibits a favorable in vitro safety profile, showing no observable cytotoxicity in cellular assays up to a concentration of 100 µM [1]. This is a key differentiator from the earlier lead compound CCG-203971, for which cytotoxicity was observed and drove the need for further SAR optimization to reduce off-target effects [1].

Cytotoxicity Safety Profile In Vitro Toxicology

Superior In Vivo Efficacy: Orally Bioavailable and Reduces Dermal Fibrosis in Murine Model

CCG-232964 is orally bioavailable and demonstrates significant in vivo efficacy in a bleomycin-induced dermal fibrosis mouse model, a standard preclinical model for scleroderma [1]. In contrast, the earlier analog CCG-203971 lacks oral bioavailability and was effective in similar models only when administered intraperitoneally (IP) [2]. Furthermore, CCG-232964 achieves this efficacy with superior pharmacokinetic parameters, including a high oral AUC of 8140 h·ng/mL in mice [1].

In Vivo Efficacy Oral Bioavailability Fibrosis Scleroderma

Enhanced Pathway Selectivity: CCG-232964 Targets MRTF/SRF More Directly than Upstream ROCK Inhibitors

CCG-232964 is a downstream inhibitor of the Rho/MRTF/SRF transcriptional pathway, which is a critical nexus for myofibroblast activation and fibrosis [1]. While ROCK inhibitors like Y-27632 (ROCK1/2 Ki = 140-300 nM ) also impact this pathway by reducing actin polymerization, CCG-232964 offers a more direct and potent blockade of MRTF/SRF-mediated gene transcription. This is supported by the finding that direct MRTF/SRF inhibitors are more effective at reducing transcriptional signaling than the ROCK inhibitor Y-27632 [2].

Target Selectivity Rho/MRTF/SRF Pathway ROCK Inhibition Fibrosis

Optimized Research Applications of CCG-232964 Based on Quantitative Evidence


Ultra-Potent Inhibition of MRTF/SRF Transcription in Cellular Models

For researchers investigating the Rho/MRTF/SRF transcriptional pathway in cells, CCG-232964 is the superior choice due to its unprecedented potency (SRE.L IC50 = 1.2 pM). This allows for robust target engagement at sub-nanomolar concentrations, a feature not achievable with earlier tools like CCG-203971 (IC50 = 0.64 µM). Its extremely low effective concentration minimizes the risk of off-target effects and compound interference, ensuring cleaner phenotypic data [1].

In Vivo Studies of Fibrosis Requiring Oral Dosing

CCG-232964 is the compound of choice for in vivo fibrosis research where oral administration is desired or required. Its oral bioavailability, demonstrated by significant reduction of dermal fibrosis in mice upon oral dosing (AUC = 8140 h·ng/mL), makes it a practical and translationally relevant alternative to intraperitoneally administered agents like CCG-203971 [1]. This is particularly valuable for chronic dosing studies and for reducing animal stress and handling [1].

Investigating MRTF/SRF Biology with a Wide Safety Margin

For experiments requiring high compound concentrations without the confounding variable of cytotoxicity, CCG-232964 offers a distinct advantage. Its lack of observable cytotoxicity up to 100 µM provides a >80,000,000-fold safety margin relative to its cellular IC50 (1.2 pM). This wide window ensures that any observed biological effects can be confidently attributed to specific pathway inhibition rather than general cellular toxicity, a key improvement over earlier, more cytotoxic analogs [1].

Selective Study of the MRTF/SRF Transcriptional Hub

When the research goal is to specifically interrogate the downstream transcriptional consequences of Rho signaling without the pleiotropic effects of upstream kinase inhibition, CCG-232964 is the optimal tool. Its direct, potent inhibition of MRTF/SRF-mediated transcription provides a cleaner, more specific readout compared to ROCK inhibitors like Y-27632, which have broader effects on the actin cytoskeleton [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCG-232964

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.